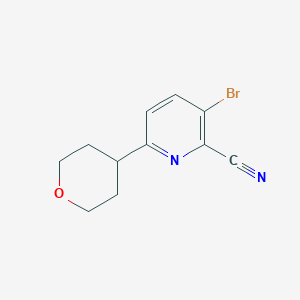![molecular formula C12H13BrO4 B13921313 5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H13BrO4. It is a derivative of benzo[1,3]dioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. The presence of a bromine atom and a tert-butyl ester group makes this compound unique and useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester typically involves the bromination of benzo[1,3]dioxole followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The brominated product is then reacted with tert-butyl alcohol in the presence of a strong acid like sulfuric acid to form the tert-butyl ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Ester Hydrolysis: The major product is 5-Bromo-benzo[1,3]dioxole-4-carboxylic acid.
Coupling Reactions: Various biaryl compounds depending on the coupling partner used.
Aplicaciones Científicas De Investigación
5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and tert-butyl ester group can interact with specific amino acid residues in the enzyme’s active site, leading to inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-benzo[1,3]dioxole-4-carboxylic acid
- 5-Bromo-4-fluorobenzo[d]dioxole
- (6-Bromobenzo[d]dioxol-5-yl)methanol
- tert-Butyl (5-bromobenzo[d]dioxol-4-yl)carbamate
Uniqueness
5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester is unique due to the presence of both a bromine atom and a tert-butyl ester group. This combination allows for versatile chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various substitution and coupling reactions distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C12H13BrO4 |
|---|---|
Peso molecular |
301.13 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-1,3-benzodioxole-4-carboxylate |
InChI |
InChI=1S/C12H13BrO4/c1-12(2,3)17-11(14)9-7(13)4-5-8-10(9)16-6-15-8/h4-5H,6H2,1-3H3 |
Clave InChI |
KVIMJCVOUXFDEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CC2=C1OCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)

![4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)

![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)

![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)


![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)

![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)
